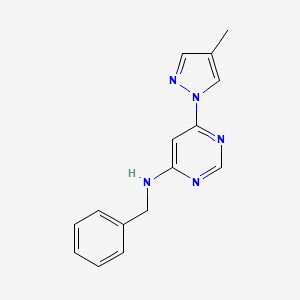

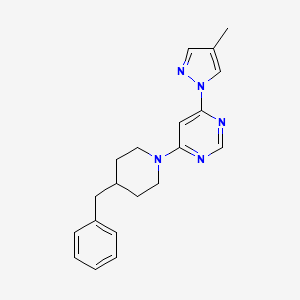

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula CHN. It has an average mass of 239.276 Da and a monoisotopic mass of 239.117096 Da .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using techniques such as 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using various techniques. For instance, its boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .科学研究应用

- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives exhibit potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy.

- While not directly studied for tuberculosis, related pyrazole derivatives have been investigated for their anti-tubercular activity. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which could be explored further .

- The compound’s structure includes a pyrazole ring, which is valuable for constructing C–N bonds. Researchers have developed novel protocols for such bond formations, and N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives could contribute to this field .

- N-(5-pyrazolyl)imine derivatives, including this compound, have synthetic utility for preparing N-heterocycles of biological interest. Their potential applications extend beyond antileishmanial and antimalarial activities .

- Experimental data revealed active profiles for related compounds against Leishmania infantum and Leishmania amazonensis. Although cytotoxicity was lower than pentamidine, these findings highlight the compound’s potential .

Antileishmanial Activity

Anti-Tubercular Research

C–N Bond Formation

Biological Heterocycles

Leishmania and Cytotoxicity Studies

作用机制

Target of Action

Similar compounds have been found to inhibit kinases like cdk2 and p70S6Kβ . These kinases play crucial roles in cell cycle regulation and protein synthesis, respectively.

Mode of Action

Kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Inhibition of kinases like cdk2 and p70s6kβ can affect cell cycle progression and protein synthesis pathways, respectively .

Pharmacokinetics

Similar compounds are generally well-absorbed and have good bioavailability .

Result of Action

Inhibition of kinases like cdk2 can lead to cell cycle arrest, while inhibition of p70s6kβ can reduce protein synthesis .

属性

IUPAC Name |

N-benzyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPHKWUGGGBPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)

![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)

![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)

![2-cyclopropyl-4,5-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6443358.png)

![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)